Achieve regulatory compliance and maximize elastomer performance with high-purity 4-Methylimidazolidine-2-thione (PTU).
4-Methylimidazolidine-2-thione (CAS 2122-19-2), commonly referred to as propylene thiourea (PTU), is a substituted cyclic thiourea utilized primarily as a highly specific analytical reference standard and a high-performance rubber vulcanization accelerator. In the analytical sector, it serves as the definitive degradation marker for the fungicide propineb, making it essential for regulatory food safety and environmental monitoring workflows. In materials science, PTU functions as a primary organic accelerator in the curing of chloroprene rubber (CR) and acrylonitrile-chloroprene rubber (NCR). Buyers typically procure this compound to achieve precise mass spectrometric differentiation in complex agricultural matrices or to maximize crosslink density in specialized elastomer formulations where ultimate mechanical strength is prioritized over processing scorch safety[1].
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Generic substitution of 4-Methylimidazolidine-2-thione fails in both of its primary procurement domains due to strict molecular and kinetic requirements. In analytical workflows, substituting PTU with the closely related ethylenethiourea (ETU) is impossible; ETU is the regulated marker for ethylenebisdithiocarbamate (EBDC) fungicides, and failing to differentiate the two leads to false-positive regulatory violations and inaccurate toxicity assessments [1]. In industrial rubber compounding, replacing PTU with alternative accelerators like trimethyl thiourea (TMU) or standard sulfur systems fundamentally alters the vulcanization kinetics. While TMU improves scorch safety, it fails to achieve the high state of cure and maximum crosslink density that PTU provides, which is critical for high-stress chloroprene rubber applications [2].
In regulatory compliance testing, PTU is the mandatory standard for quantifying propineb residues, distinct from ETU used for EBDCs. PTU (MW 116.18) and ETU (MW 102.16) are completely resolved using LC-MS/MS or Micellar Electrokinetic Capillary Chromatography (MECC). This 14 Da mass difference allows laboratories to accurately assign fungicide origins without cross-interference, preventing false regulatory actions against agricultural products [1].
| Evidence Dimension | Molecular Weight / Target Analyte Specificity |
| Target Compound Data | MW 116.18 (Specific to propineb degradation) |
| Comparator Or Baseline | Ethylenethiourea (ETU) (MW 102.16, specific to EBDC degradation) |
| Quantified Difference | 14 Da mass difference enabling complete MS/MS resolution |
| Conditions | LC-MS/MS or MECC analysis in food and environmental matrices |
Procurement of PTU as a reference standard is mandatory for laboratories needing to distinguish legal propineb use from highly restricted EBDC contamination.
When formulated into chloroprene rubber (CR) alongside zinc oxide, PTU acts as a primary accelerator that drives the highest state of cure among thiourea derivatives. Rheometric evaluations demonstrate that while trimethyl thiourea (TMU) offers an extended scorch time, PTU generates a significantly higher maximum torque (MH) and overall crosslink density. This kinetic profile makes PTU an aggressive accelerator for applications demanding peak mechanical strength [1].
| Evidence Dimension | State of Cure / Maximum Torque (MH) |
| Target Compound Data | Highest state of cure and crosslink density |
| Comparator Or Baseline | Trimethyl thiourea (TMU) |
| Quantified Difference | PTU yields substantially higher crosslink density than TMU, at the trade-off of reduced scorch safety |
| Conditions | Rheometric cure analysis of CR/NCR compounds at standard vulcanization temperatures (e.g., 160 °C) |
Crucial for elastomer manufacturers who must procure an accelerator that prioritizes ultimate vulcanizate strength and elasticity over processing window duration.
For trace-level quantification, PTU exhibits exceptional analytical recovery when processed via QuEChERS extraction and analyzed by HILIC-MS/MS or MECC. Validation studies report PTU recovery rates of 98–99% with relative standard deviations (RSD) below 5% in complex matrices like tomato extracts and commercial formulations. This near-quantitative recovery significantly outperforms the baseline acceptable recovery range of 70–120% for pesticide residue methods [1].
| Evidence Dimension | Extraction Recovery Rate |
| Target Compound Data | 98–99% recovery with <5% RSD |
| Comparator Or Baseline | Standard acceptable analytical recovery (70–120%) |
| Quantified Difference | Near-quantitative recovery with minimal matrix suppression |
| Conditions | QuEChERS extraction followed by HILIC-MS/MS or MECC at spiking levels of 0.01 to 1.0 mg/kg |
Ensures that analytical testing laboratories can achieve high-precision, reproducible quantification without significant signal loss in challenging agricultural samples.
Procured as a Certified Reference Material (CRM) for LC-MS/MS and HILIC-MS/MS workflows to specifically quantify propineb degradation (as PTU) in fruits, vegetables, and cereals, ensuring compliance with global Maximum Residue Limits (MRLs) [1].
Utilized as a primary organic accelerator in the compounding of chloroprene (CR) and acrylonitrile-chloroprene (NCR) rubbers, specifically for industrial goods where achieving maximum crosslink density and mechanical strength is the primary engineering goal [2].
Deployed as a target analyte standard in the monitoring of groundwater and surface water for agricultural fungicide runoff, allowing environmental agencies to map specific degradation pathways distinct from other thiourea contaminants [3].